molecular formula C₄₁H₅₄N₄O₁₁ B1147365 Desacetyl Rifampicin Quinone CAS No. 65110-92-1

Desacetyl Rifampicin Quinone

Cat. No. B1147365
CAS RN: 65110-92-1
M. Wt: 778.89
InChI Key:
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Description

Synthesis Analysis

The synthesis and analysis of Desacetyl Rifampicin Quinone and its related compounds can be accomplished through various chromatographic and spectrometric techniques. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are pivotal in separating and identifying rifampicin and its degradation products, including Desacetyl Rifampicin Quinone. These methods offer insights into the stability and interaction of rifampicin with excipients, revealing its degradation pathways and the synthesis efficiency of its derivatives (Jindal et al., 1994).

Molecular Structure Analysis

Structural analysis of Desacetyl Rifampicin Quinone is crucial for understanding its interaction mechanisms and potential biological effects. Techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and crystallography provide detailed information on the molecular structure. These analyses reveal how structural modifications from Rifampicin to Desacetyl Rifampicin Quinone influence its chemical behavior and interaction with biological macromolecules (Campbell et al., 2001).

Chemical Reactions and Properties

Desacetyl Rifampicin Quinone undergoes various chemical reactions, including redox reactions, which are significant for its biochemical activities. Studies show that rifampicin derivatives, including Desacetyl Rifampicin Quinone, engage in redox-cycling, producing reactive oxygen species (ROS) when interacting with microsomal electron transfer systems. These reactions are fundamental for assessing the pro-oxidant or antioxidant properties of these compounds (Rao & Cederbaum, 1997).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability of Desacetyl Rifampicin Quinone, are key to its handling and application in research settings. Temperature and pH significantly affect its stability and solubility, impacting its use in experimental setups. The physicochemical properties dictate the conditions under which Desacetyl Rifampicin Quinone can be used for in vitro or in vivo studies (Sutradhar & Zaman, 2021).

Chemical Properties Analysis

The chemical properties of Desacetyl Rifampicin Quinone, such as reactivity, chemical stability, and interaction with other molecules, are crucial for its scientific application. It exhibits particular reactivity patterns due to its quinone structure, engaging in reactions with nucleophiles and participating in redox cycles. These properties are essential for exploring its mechanism of action and potential as a biochemical tool (Inouye & Uchinomi, 1974).

Scientific Research Applications

Stability and Antimicrobial Activity

  • Evaluation of Stability and Antimicrobial Activity : A study by Sutradhar & Zaman (2021) found that the stability and antimicrobial activity of Rifampicin Quinone in solution are temperature-dependent, with implications for its use as a standard in quality testing and concerns regarding its role in antimicrobial resistance development.

Biological Effects on Liver Cells

  • Effects on Energy Transfer in Mitochondria : Research by Inouye, Uchinomi, & Wachi (1974) investigated the biological effects of rifampicin and its derivatives on energy transfer reactions in rat liver mitochondria, revealing that some derivatives, unlike rifampicin itself, act as uncouplers in vitro.

Pharmacokinetics and Drug Analysis

  • HPLC Analysis of Degradation Products : A study by Mohan, Sharda, & Singh (2003) evaluated the ability of a USP gradient HPLC method to resolve major degradation products of rifampicin, including rifampicin quinone, highlighting the complexities in analyzing these components.

Toxicity and Amyloid Interaction

  • Inhibition of Amyloid Toxicity : Tomiyama et al. (1997) discovered that rifampicin and its analogues, including rifampicin quinone, can inhibit the toxicity of pre-aggregated amyloid peptides by binding to peptide fibrils, suggesting potential therapeutic applications in amyloidoses (Tomiyama et al., 1997).

Stability in Biological Fluids

  • Stability in Plasma and Urine : Mishra et al. (2019) conducted stability studies of rifampicin in plasma and urine, including the transformation to rifampicin quinone, underlining its significance in patient monitoring and treatment efficacy (Mishra et al., 2019).

Genetic Variations and Metabolism

  • CES2 Genetic Variations and Metabolism : Song et al. (2013) explored how genetic variations in carboxylesterase 2 (CES2) impact the metabolism of rifampicin to its metabolite, 25-desacetyl rifampicin, providing insight into individualized treatment approaches (Song et al., 2013).

Immunosuppressive Properties

  • Immunosuppressive Effect of Rifampicin Quinone : Konrad & Stenberg (1988) found that rifampicin quinone, but not rifampicin itself, exhibits immunosuppressive properties, which could be significant in the context of transplantation and immune disorders (Konrad & Stenberg, 1988).

Biotransformation Studies

  • Biotransformation by Cunninghamella elegans : Sponchiado et al. (2020) investigated the biotransformation of rifampicin using the fungus Cunninghamella elegans, leading to the formation of rifampicin quinone, which highlights the potential for cost-effective metabolite production (Sponchiado et al., 2020).

Oxidation Reactions and Drug Interaction

  • Oxidation Catalyzed by Horseradish Peroxidase : Santos et al. (2005) studied the oxidation of rifampicin catalyzed by horseradish peroxidase, revealing that rifampicin-quinone is the product and highlighting potential implications in drug interactions and inflammatory sites (Santos et al., 2005).

Resistance Evolution Due to Substandard Drugs

  • Impact of Degraded Drugs on Resistance Evolution : Weinstein & Zaman (2018) demonstrated that substandard drugs containing rifampicin quinone can select for gene alterations conferring resistance to standard drugs, underlining the public health implications of drug quality (Weinstein & Zaman, 2018).

Safety And Hazards

Rifampicin, the parent compound of Desacetyl Rifampicin Quinone, is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Rifampicin and its derivative, Rifampicin Quinone, have shown anti-inflammatory and neuroprotective activities in brain microglial cell cultures activated by fibrillary forms of recombinant human αS . This suggests potential future directions for the use of these compounds in treating neurodegenerative diseases .

properties

IUPAC Name

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-6,23,27,29-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H54N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-49H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12+,42-19-/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMWXQUVSZKIMQ-JHYYUFJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)C=NN5CCN(CC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)/C=N\N5CCN(CC5)C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H54N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747425
Record name (2S,8E,12E,14E,16S,17S,18R,19R,20R,21S,22S,23S,24E)-5,17,19,21-Tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-8-{[(4-methylpiperazin-1-yl)amino]methylidene}-6H-2,7-(epoxypentadeca[1,11,13]trienoazeno)naphtho[2,1-b]furan-1,6,9,11(2H,8H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

778.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desacetyl Rifampicin Quinone

CAS RN

65110-92-1
Record name (2S,8E,12E,14E,16S,17S,18R,19R,20R,21S,22S,23S,24E)-5,17,19,21-Tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-8-{[(4-methylpiperazin-1-yl)amino]methylidene}-6H-2,7-(epoxypentadeca[1,11,13]trienoazeno)naphtho[2,1-b]furan-1,6,9,11(2H,8H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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